molecular formula C6H6Cl2N2 B13870746 3,6-Bis(chloromethyl)pyridazine CAS No. 1353122-60-7

3,6-Bis(chloromethyl)pyridazine

Cat. No.: B13870746
CAS No.: 1353122-60-7
M. Wt: 177.03 g/mol
InChI Key: CUKUKGYBNWLKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(chloromethyl)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with two chloromethyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(chloromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Produces derivatives like 3,6-bis(aminomethyl)pyridazine or 3,6-bis(thiocyanatomethyl)pyridazine.

    Oxidation: Yields products like 3,6-pyridazinedicarboxylic acid.

    Reduction: Results in 3,6-dimethylpyridazine.

Scientific Research Applications

3,6-Bis(chloromethyl)pyridazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(chloromethyl)pyridazine depends on its application. In biological systems, it can interact with nucleophilic sites on enzymes or DNA, leading to inhibition or modification of biological pathways. The chloromethyl groups can form covalent bonds with nucleophiles, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(chloromethyl)pyridazine is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations.

Properties

CAS No.

1353122-60-7

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

3,6-bis(chloromethyl)pyridazine

InChI

InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2

InChI Key

CUKUKGYBNWLKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.